3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate
Description
This compound is a heterocyclic ester featuring a benzoxazole core substituted with a (3-methoxyphenoxy)methyl group at position 3 and a 3,4-dimethoxybenzoate ester at position 4. The benzoxazole ring system is known for its stability and electronic properties, making it a scaffold of interest in medicinal chemistry and agrochemical research .
Synthesis of this compound likely involves multi-step reactions, such as:
Formation of the benzoxazole core via cyclization of o-aminophenol derivatives.
Alkylation or etherification to introduce the (3-methoxyphenoxy)methyl group.
Esterification with 3,4-dimethoxybenzoyl chloride, analogous to methods described for similar benzoate esters .
Key physicochemical properties (inferred from structural analogs):
Properties
Molecular Formula |
C24H21NO7 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C24H21NO7/c1-27-16-5-4-6-17(12-16)30-14-20-19-9-8-18(13-22(19)32-25-20)31-24(26)15-7-10-21(28-2)23(11-15)29-3/h4-13H,14H2,1-3H3 |
InChI Key |
VHVPJCSDZTXEME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of 3,4-dimethoxybenzoic acid with methanol to form methyl 3,4-dimethoxybenzoate . This intermediate is then reacted with 3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules (Table 1).
Table 1: Comparative Analysis of Structurally Similar Compounds
Key Observations :
Structural Diversity: The target compound’s benzoxazole core distinguishes it from triazine-based analogs (e.g., 5k, 5d), which exhibit stronger hydrogen-bonding capacity due to nitrogen-rich rings .
Functional Group Impact: The 3,4-dimethoxybenzoate group enhances lipophilicity compared to simpler benzoate esters (e.g., methyl 3,4-dimethoxybenzoate), favoring interactions with hydrophobic biological targets . The (3-methoxyphenoxy)methyl substituent introduces electron-donating methoxy groups, which may stabilize radical intermediates or modulate metabolic stability, as seen in agrochemicals like metsulfuron-methyl .
Physicochemical Properties :
- The target compound’s estimated melting point (80–100°C) is lower than that of 5d (151.5–156°C), likely due to reduced symmetry and weaker crystalline packing forces .
- Solubility in organic solvents aligns with trends observed for benzoxazole and triazine derivatives, which are typically insoluble in water but soluble in chlorinated solvents (e.g., CHCl₃, CH₂Cl₂) .
Synthetic Complexity :
- The target compound requires more specialized synthesis steps (e.g., benzoxazole cyclization, selective esterification) compared to triazine derivatives, which often use trichlorotriazine as a versatile starting material .
Pharmaceuticals: Benzoxazole derivatives are explored for anticancer and antimicrobial activity; the 3,4-dimethoxy group may enhance DNA intercalation .
Biological Activity
The compound 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure
The structure of the compound can be described as follows:
- Molecular Formula : C25H23NO8
- Molecular Weight : 465.5 g/mol
Structural Features
The compound features a benzoxazole moiety and a methoxyphenyl group, which are known for their diverse biological activities. The unique combination of these structural elements may confer distinct pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H23NO8 |
| Molecular Weight | 465.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, studies on related benzoxazole derivatives have shown effectiveness against various cancer cell lines, including colon cancer cells. The mechanism often involves the induction of apoptosis through the activation of death receptors and inhibition of key signaling pathways such as STAT3 and NF-κB .
-
Induction of Apoptosis :
- The compound may induce apoptotic cell death in a dose-dependent manner.
- It activates Fas and DR3 death receptors in cancer cell lines, leading to increased expression of pro-apoptotic proteins like Bax and cleaved caspases while decreasing anti-apoptotic proteins like Bcl-2.
- Inhibition of Signaling Pathways :
Comparative Biological Activity
To provide context, here is a comparison with other similar compounds that have been studied for their biological effects:
| Compound Name | Key Activities | Unique Features |
|---|---|---|
| 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrile | Antitumor | Significant antitumor activity |
| 2-(3-methylphenoxy)acetic acid | Herbicidal | Simple phenolic structure |
| 6,8-Dichloro-3-formylchromone | Cytotoxic, anti-H. pylori | Potent urease inhibition |
Study on Cancer Cell Lines
A notable study involved testing the compound's effects on colon cancer cell lines (HCT116 and SW480). The results demonstrated that treatment with the compound led to:
- Increased expression of apoptotic markers.
- Decreased viability of cancer cells in a concentration-dependent manner.
- Enhanced effects when combined with STAT3 or NF-κB inhibitors .
Future Research Directions
Despite promising results, further research is necessary to fully characterize the biological profile of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate . Investigations should focus on:
- Detailed pharmacokinetics and pharmacodynamics.
- Exploration of potential side effects.
- Broader testing across different types of cancer and other diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
